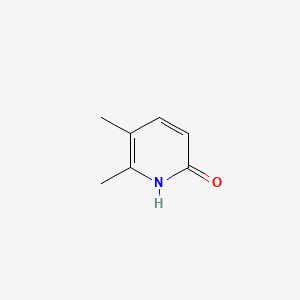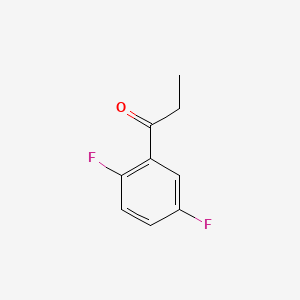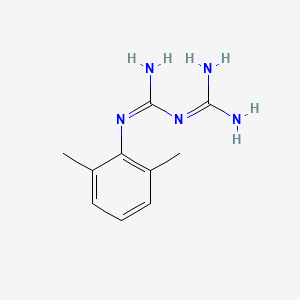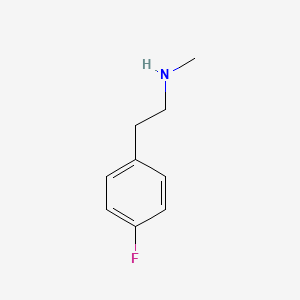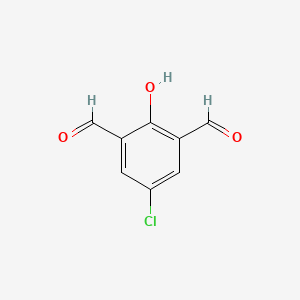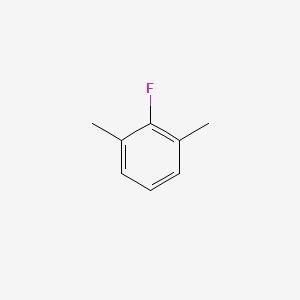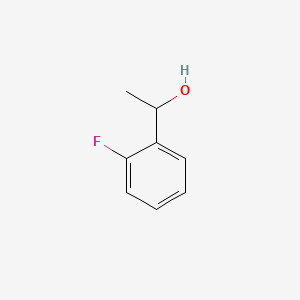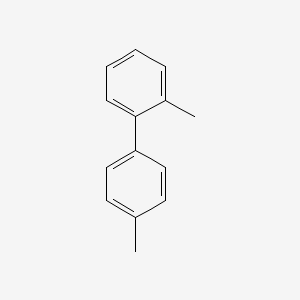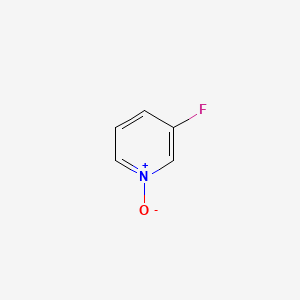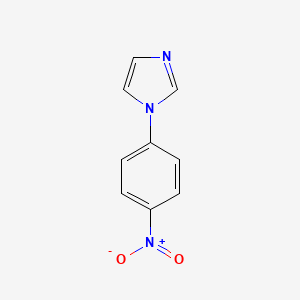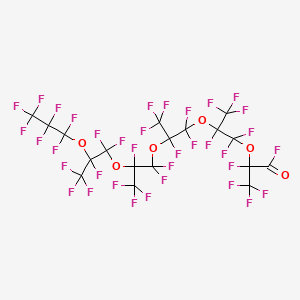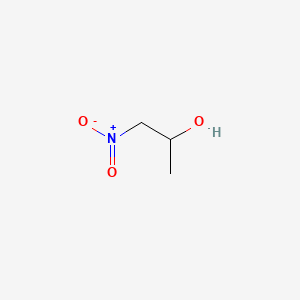
1-硝基丙-2-醇
描述
1-nitropropan-2-ol is an organic compound with the molecular formula C3H7NO3. It is a colorless to pale yellow liquid with a characteristic odor. This compound is soluble in water and most organic solvents. It is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .
科学研究应用
1-nitropropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound has been studied for its antimicrobial properties and its ability to inhibit methane production during in vitro ruminal fermentation
Industry: It is employed in the production of trinitroethyl ethers and other industrial chemicals.
准备方法
1-nitropropan-2-ol can be synthesized through several methods. One common synthetic route involves the catalytic reduction of 1,2-cyclohexanedione in the presence of hydrogen gas . This method is widely used due to its efficiency and relatively mild reaction conditions. Industrial production often employs similar methods, ensuring high yield and purity of the final product.
化学反应分析
1-nitropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitropropanone under specific conditions.
Reduction: Reduction of 1-nitropropan-2-ol typically yields 2-amino-2-propanol.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction and strong oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
作用机制
The mechanism by which 1-nitropropan-2-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with essential thiols within bacterial cells, leading to bacteriostasis and inhibited growth . The exact pathways and molecular targets can vary depending on the specific application and conditions.
相似化合物的比较
1-nitropropan-2-ol can be compared to other nitroalcohols and nitroalkanes, such as 2-nitroethanol and 2-nitropropane. These compounds share similar chemical properties but differ in their specific applications and reactivity. For example:
2-Nitroethanol: Used in the synthesis of various chemicals and as a solvent.
2-Nitropropane: Employed as a solvent and in the production of explosives.
1-nitropropan-2-ol is unique due to its specific reactivity and applications in both industrial and research settings .
属性
IUPAC Name |
1-nitropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNCKQIYLAVYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-73-8 | |
| Record name | 2-Propanol, 1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-nitropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 1-Nitro-2-propanol? What spectroscopic data is available for its characterization?
A1: 1-Nitro-2-propanol has the molecular formula C3H7NO3. Its structure can be characterized using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. IR spectroscopy reveals characteristic peaks at 1655 cm-1 and 1520 cm-1, indicating the presence of a nitro group []. Proton NMR (1H NMR) analysis shows signals at δ 1.95 (doublet, 3H, J = 6Hz), and a multiplet between δ 6.83-7.55 (2H) [].
Q2: Can 1-Nitro-2-Propanol form dimers?
A2: Yes, computational studies using ab initio calculations have shown that 1-Nitro-2-propanol can form dimers via double intermolecular hydrogen bonds. These dimers are stabilized by 12.9 kcal/mol compared to the individual monomer molecules at the HF/3-21G(d) level of theory [].
Q3: How does the intramolecular hydrogen bonding in 1-Nitro-2-propanol affect its stability?
A3: Ab initio calculations at the MP2/6-31G(d)//HF/6-31G(d) level of theory demonstrate that the intramolecular hydrogen bond in 1-Nitro-2-propanol increases its stability by 5.4 kcal/mol compared to conformations without this interaction [].
Q4: Has 1-Nitro-2-propanol been used in the synthesis of any significant molecules?
A4: Yes, 1-Nitro-2-propanol has served as a key starting material in the synthesis of several important molecules. For instance, it has been reacted with acrolein to synthesize anomeric mixtures of 4-nitro-2,3,4,6-tetradeoxyhexopyranose, a precursor in the synthesis of DL-tolyposamine []. Additionally, it has been used in the synthesis of various nitroalkyl β-D-glucopyranoside tetraacetates, including the toxic natural product miserotoxin, found in certain Astragalus plant varieties [].
Q5: What is the role of Gas Chromatography-Mass Spectrometry (GC-MS) in studying 1-Nitro-2-propanol?
A5: While no direct application of GC-MS to 1-Nitro-2-propanol was found within the provided research papers, this technique has been utilized to identify 1-Nitro-2-propanol within a complex mixture extracted from the leaves of Lepidium sativum (Garden Cress) []. This highlights the potential of GC-MS for identifying and quantifying 1-Nitro-2-propanol in various biological and chemical samples.
Q6: Are there alternative synthesis routes for 1-Nitro-1-propene, a compound derived from 1-Nitro-2-propanol?
A6: Yes, 1-Nitro-1-propene, which can be synthesized through the dehydration of 1-Nitro-2-propanol, can also be prepared using alternative methods. These include reactions employing methanesulfonyl chloride with triethylamine (yielding 30% of the product) [], acetic anhydride with sodium acetate (85% yield) [], or phthalic anhydride (55% yield) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


